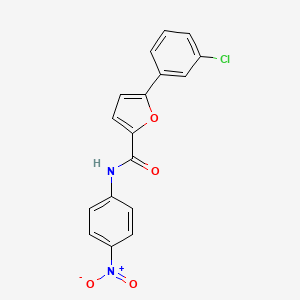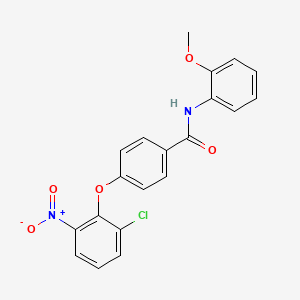
5-(3-chlorophenyl)-N-(4-nitrophenyl)-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-chlorophenyl)-N-(4-nitrophenyl)-2-furamide, also known as Furamidine, is a compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the family of furamidines, which are organic compounds that contain a furan ring and an amidine group. Furamidines have been studied extensively due to their diverse biological activities, including antiprotozoal, antiviral, and anticancer properties.
Mécanisme D'action
The exact mechanism of action of 5-(3-chlorophenyl)-N-(4-nitrophenyl)-2-furamide is not fully understood. However, it is believed to act by binding to the DNA of the target organism, thereby inhibiting DNA replication and causing cell death.
Biochemical and Physiological Effects:
This compound has been shown to exhibit low toxicity in vitro and in vivo studies. It has also been shown to have good bioavailability and to be well-tolerated in animal models. This compound has been shown to have a long half-life, which makes it a promising candidate for the treatment of chronic infections.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 5-(3-chlorophenyl)-N-(4-nitrophenyl)-2-furamide is its broad-spectrum activity against various pathogens. It has also been shown to be effective against drug-resistant strains of Trypanosoma brucei and HIV-1. However, one of the limitations of this compound is its potential toxicity at high doses. Further studies are needed to determine the optimal dosage and duration of treatment.
Orientations Futures
There are several future directions for the research and development of 5-(3-chlorophenyl)-N-(4-nitrophenyl)-2-furamide. One potential application is in the treatment of neglected tropical diseases, such as African trypanosomiasis and Chagas disease. This compound has also been shown to exhibit anticancer activity, and further studies are needed to determine its potential as a cancer therapeutic. Additionally, this compound derivatives could be developed to improve its pharmacokinetic properties and reduce toxicity. Overall, this compound has the potential to be a valuable tool in the fight against infectious diseases and cancer.
Méthodes De Synthèse
The synthesis of 5-(3-chlorophenyl)-N-(4-nitrophenyl)-2-furamide involves the reaction of 3-chloroaniline and 4-nitrophenyl isocyanate in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the furan ring. The resulting compound is then purified using column chromatography to obtain pure this compound.
Applications De Recherche Scientifique
5-(3-chlorophenyl)-N-(4-nitrophenyl)-2-furamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent antiprotozoal activity against Trypanosoma brucei, the causative agent of African trypanosomiasis. This disease is prevalent in sub-Saharan Africa and affects millions of people each year. This compound has also been shown to possess antiviral activity against HIV-1, the virus that causes AIDS.
Propriétés
IUPAC Name |
5-(3-chlorophenyl)-N-(4-nitrophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O4/c18-12-3-1-2-11(10-12)15-8-9-16(24-15)17(21)19-13-4-6-14(7-5-13)20(22)23/h1-10H,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQEVXZHMRSKAEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B5018317.png)

![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-cyclobutylpiperidine](/img/structure/B5018340.png)


![10-(2-phenylethyl)-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione](/img/structure/B5018365.png)
![N-[2-(tert-butylthio)ethyl]-4-(methylthio)benzenesulfonamide](/img/structure/B5018370.png)

![2-(3,5-dimethoxybenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5018381.png)
![2-(ethylthio)-4-[(5-iodo-2-furyl)methylene]-1,3-thiazol-5(4H)-one](/img/structure/B5018386.png)
![N-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}-N,2,5-trimethylbenzenesulfonamide](/img/structure/B5018392.png)


![N-[(3,5-dimethyl-1-adamantyl)methyl]-4-nitrobenzamide](/img/structure/B5018411.png)